4-Cyclopropyl-L-phenylalanine HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

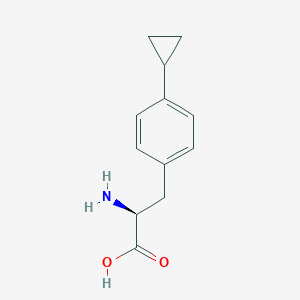

4-Cyclopropyl-L-phenylalanine hydrochloride is a synthetic amino acid derivative with the chemical formula C12H16ClNO2. It is a white solid at room temperature and is primarily used in scientific research and pharmaceutical applications. This compound is known for its unique structural features, which include a cyclopropyl group attached to the phenylalanine backbone, making it a valuable tool in various biochemical studies .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-L-phenylalanine hydrochloride typically involves the cyclopropanation of a phenylalanine derivative. One common method includes the use of cyclopropyl bromide in the presence of a base to introduce the cyclopropyl group onto the phenylalanine molecule. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 4-Cyclopropyl-L-phenylalanine hydrochloride may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity .

化学反応の分析

Types of Reactions: 4-Cyclopropyl-L-phenylalanine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenylalanine derivatives.

科学的研究の応用

4-CP-Phe-HCl has been investigated for its role in enzyme inhibition and protein interactions, making it a valuable compound in biochemical studies:

- Enzyme Inhibition : Research indicates that 4-CP-Phe-HCl can effectively inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents. Its binding affinity to enzyme active sites allows it to modulate enzymatic activities, providing insights into drug design .

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral effects, particularly against viruses like HIV, indicating its potential in drug development.

Pharmacological Applications

The compound's unique structure positions it as a promising candidate for various pharmacological studies:

- Drug Development : Its ability to target specific receptors or enzymes makes it suitable for developing new medications aimed at treating various diseases .

- Pharmacodynamics and Pharmacokinetics : Investigations into how 4-CP-Phe-HCl interacts within biological systems can lead to better understanding of its therapeutic effects and safety profiles.

Material Science

In material science, 4-CP-Phe-HCl can be utilized in the synthesis of novel materials with enhanced properties:

- Ligand in Catalysis : It can serve as a ligand in catalytic reactions, improving the efficiency of chemical transformations.

- Building Block for Complex Molecules : The compound can be employed as a building block in synthesizing more complex chemical structures, which may find applications in various industrial processes.

Case Study 1: Enzyme Inhibition Mechanism

A study conducted on the interaction of 4-CP-Phe-HCl with specific enzymes demonstrated its capacity to inhibit activity significantly. The compound was shown to bind effectively at enzyme active sites, leading to decreased substrate turnover rates. This mechanism underlines its potential utility in drug development targeting metabolic enzymes involved in disease processes.

Case Study 2: Antiviral Research

In antiviral research, 4-CP-Phe-HCl was evaluated for its efficacy against HIV replication in vitro. Results indicated a dose-dependent reduction in viral load, suggesting that further investigation into its mechanism could yield valuable insights for therapeutic applications against viral infections.

作用機序

The mechanism of action of 4-Cyclopropyl-L-phenylalanine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, affecting the overall biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .

類似化合物との比較

Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the cyclopropyl group.

Cyclopropylalanine: Another synthetic amino acid with a cyclopropyl group but different positioning on the molecule.

Cyclopropylglycine: A simpler analog with a cyclopropyl group attached to glycine.

Uniqueness: 4-Cyclopropyl-L-phenylalanine hydrochloride is unique due to the specific positioning of the cyclopropyl group on the phenylalanine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for specialized research applications .

生物活性

4-Cyclopropyl-L-phenylalanine hydrochloride (4-CPPA HCl) is a synthetic amino acid derivative notable for its unique cyclopropyl group attached to the phenylalanine backbone. This compound has garnered attention in biochemical research due to its potential roles in enzyme inhibition, protein interactions, and applications in drug development.

- Chemical Formula : C₁₁H₁₃ClN₂O₂

- Molecular Weight : Approximately 241.72 g/mol

- Chirality : Exists in an L-configuration, crucial for its biological interactions.

4-CPPA HCl interacts with specific molecular targets, primarily enzymes and receptors. Its mechanism of action includes:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, modulating their activity. This is particularly relevant in the context of drug design and biochemical studies.

- Protein Interaction : It is utilized in studying protein-protein interactions, which is vital for understanding cellular processes and developing therapeutic agents.

Enzyme Inhibition

Research indicates that 4-CPPA HCl may inhibit various enzymes, making it a valuable tool in biochemical research. For instance:

- Phenylalanine 4-Hydroxylase (PAH) : Studies have shown that compounds similar to 4-CPPA can influence PAH activity, which is critical for synthesizing neurotransmitters like serotonin and dopamine. This modulation can affect physiological processes such as mood regulation and stress response .

Antiviral Properties

Emerging studies suggest that 4-CPPA HCl may exhibit antiviral properties, particularly against HIV. Its structural characteristics allow it to interact with viral proteins, potentially disrupting the viral life cycle and providing a basis for new therapeutic strategies .

Comparative Analysis with Similar Compounds

The biological activity of 4-CPPA HCl can be contrasted with other phenylalanine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxyl group instead of cyclopropyl group | Different enzyme interaction profiles |

| (2S)-2-amino-3-(4-methylphenyl)propanoic acid | Methyl group alters steric properties | Varies in binding affinity |

| 4-Cyclopropyl-L-phenylalanine HCl | Unique cyclopropyl group enhances reactivity | Potential enzyme inhibitor and antiviral |

Case Studies

-

Study on Enzyme Interaction :

A study published in MDPI explored the interaction of 4-CPPA HCl with PAH from Pseudomonas fluorescens. The findings indicated that the compound could modulate the enzyme's activity, affecting melatonin biosynthesis and plant stress responses . -

Antiviral Research :

Research highlighted the potential of 4-CPPA HCl as an antiviral agent against HIV by targeting viral capsid proteins. The structure-activity relationship studies revealed that modifications to the phenyl ring could enhance its efficacy against viral replication .

特性

IUPAC Name |

(2S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-11(12(14)15)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7,13H2,(H,14,15)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIPWUPYILOWPM-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)C[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。